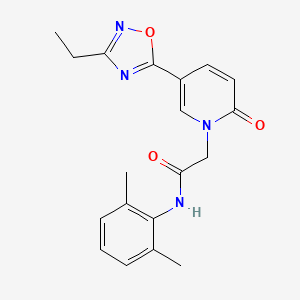

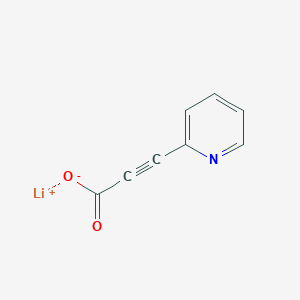

N-(2,6-dimethylphenyl)-2-(5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to N-(2,6-dimethylphenyl)-2-(5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide involves multiple steps, starting from basic organic compounds to the final product through a series of reactions. A representative synthesis involves dissolving 2-chloro-N-(2,6-dimethylphenyl)acetamide in acetone, followed by the addition of potassium carbonate and a phenyl-1,2,4-oxadiazole derivative, and then refluxing the mixture for several hours. The crude compound is then purified by recrystallization from ethyl acetate to obtain crystals suitable for X-ray diffraction analysis (Ding et al., 2006).

Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed through X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. These analyses help in understanding the three-dimensional conformation of the molecule, which is crucial for predicting its reactivity and interactions with other molecules. The molecular structure is characterized by specific bond lengths, angles, and torsional angles that define the spatial arrangement of the molecular framework.

Chemical Reactions and Properties

Compounds containing the 1,2,4-oxadiazole moiety and acetamide group participate in various chemical reactions, such as condensation, cyclization, and substitution reactions. These reactions are facilitated by the presence of functional groups that can act as electrophiles or nucleophiles. The chemical properties of these compounds include their reactivity towards acids, bases, reducing agents, and other reagents used in organic synthesis. Their stability under different conditions is also a key aspect of their chemical properties.

Physical Properties Analysis

The physical properties of this compound and related compounds include melting points, boiling points, solubility in various solvents, and crystalline structure. These properties are important for the purification and characterization of the compound, as well as for understanding its behavior in different environments.

Chemical Properties Analysis

The chemical properties encompass reactivity patterns, stability under various chemical conditions, and the compound's behavior in the presence of different reagents. These properties are crucial for designing synthesis routes and for the compound's application in further chemical transformations.

Aplicaciones Científicas De Investigación

Research Applications of Similar Compounds

Synthetic Route and α-Glucosidase Inhibitory Potential : A study by Iftikhar et al. (2019) outlined a novel synthetic route for 1,3,4-oxadiazole derivatives, demonstrating significant α-glucosidase inhibitory potential. This suggests potential applications in diabetes management through the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion (Iftikhar et al., 2019).

Antibacterial Activity : Research by Iqbal et al. (2017) synthesized acetamide derivatives with azinane and 1,3,4-oxadiazole heterocyclic cores, showing moderate antibacterial activity against both Gram-negative and Gram-positive bacterial strains. This indicates their potential use in developing new antibacterial agents (Iqbal et al., 2017).

Corrosion Inhibition : A study by Yıldırım and Cetin (2008) on acetamide derivatives highlighted their application as corrosion inhibitors. These compounds demonstrated promising inhibition efficiencies, suggesting their utility in protecting materials against corrosion (Yıldırım & Cetin, 2008).

Photovoltaic Efficiency Modeling : The work by Mary et al. (2020) on benzothiazolinone acetamide analogs included studies on their photovoltaic efficiency, indicating potential applications in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and free energy of electron injection. This research points towards their use in renewable energy technologies (Mary et al., 2020).

Propiedades

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c1-4-15-20-19(26-22-15)14-8-9-17(25)23(10-14)11-16(24)21-18-12(2)6-5-7-13(18)3/h5-10H,4,11H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYPFXQXDVSJOJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2=CN(C(=O)C=C2)CC(=O)NC3=C(C=CC=C3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methylsulfonyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide](/img/structure/B2494051.png)

![N-(3-acetylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2494054.png)

![(5Z)-3-(4-acetylphenyl)-5-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)imidazol-4-one](/img/structure/B2494055.png)

![3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2,3,5-trimethyl-](/img/structure/B2494057.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2494059.png)

![4-(4-fluorobenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2494060.png)

![N-[5-methyl-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2494062.png)

![6-Amino-2-oxo-1-phenyl-5-[[3-(trifluoromethyl)phenyl]methylideneamino]pyrimidine-4-carbonitrile](/img/structure/B2494066.png)

![N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2494067.png)

![2-chloro-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyridine-4-carboxamide](/img/structure/B2494069.png)